Cymal-4
Overview
Description
GNE 9278 is a positive allosteric modulator of N-methyl-D-aspartate receptors. These receptors are ionotropic glutamate receptors involved in learning, memory, and synaptic plasticity. Dysfunction of these receptors has been implicated in various neurological conditions, such as epilepsy, developmental delay, and ischemic stroke .
Mechanism of Action
Target of Action
Cymal-4, also known as 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside, is primarily used as a detergent for membrane protein solubilization . Its primary targets are the integral membrane proteins that are essential for the transport of charged and large chemicals in and out of the cell .
Mode of Action
This compound interacts with its targets, the membrane proteins, by extracting them from the membrane . This extraction is achieved through the amphiphilic nature of this compound, which has a hydrophilic headgroup and a hydrophobic tail . This allows this compound to insert itself into the lipid bilayer of the membrane, solubilize the membrane proteins, and form micelles around them .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of membrane protein extraction and solubilization .
Pharmacokinetics
Its effectiveness in solubilizing membrane proteins can be influenced by its concentration in the solution, referred to as the critical micelle concentration (cmc) . The CMC of this compound is relatively low, which means it can form micelles and solubilize membrane proteins at low concentrations .
Result of Action
The primary result of this compound’s action is the solubilization of membrane proteins . By forming micelles around these proteins, this compound effectively removes them from the membrane environment and allows them to be studied in detail . This is particularly useful for the structural analysis of membrane proteins, which can be challenging to study in their native environment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature of the solution can affect the CMC of this compound and thus its ability to form micelles . Additionally, the presence of other substances in the solution, such as salts or other detergents, can also impact the effectiveness of this compound .
Preparation Methods
Chemical Reactions Analysis
GNE 9278 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GNE 9278 can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
GNE 9278 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of N-methyl-D-aspartate receptors. In biology, GNE 9278 is used to investigate the role of these receptors in various physiological and pathological processes. In medicine, GNE 9278 has potential therapeutic applications for neurological conditions, such as epilepsy and ischemic stroke, by enhancing the function of N-methyl-D-aspartate receptors . In industry, GNE 9278 can be used in the development of new drugs targeting N-methyl-D-aspartate receptors .
Comparison with Similar Compounds
GNE 9278 is unique among positive allosteric modulators of N-methyl-D-aspartate receptors due to its high selectivity and potency. Similar compounds include other positive allosteric modulators, such as GNE-0723 and GNE-0831, which also target N-methyl-D-aspartate receptors but may have different selectivity profiles and potencies . GNE 9278’s ability to potentiate multiple subunits of N-methyl-D-aspartate receptors makes it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNQXDHDSXBSFV-WXFJLFHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470113 | |
Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181135-57-9 | |
Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?
A1: this compound, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of this compound features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows this compound to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.
Q2: How do researchers optimize the use of this compound for membrane protein studies?
A2: Researchers often need to optimize the concentration of this compound to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []
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